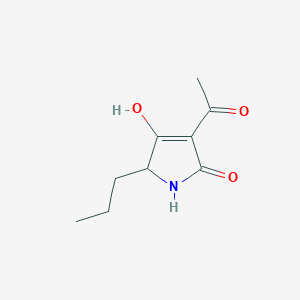
3-Acetyl-4-hydroxy-5-propyl-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetyl-4-hydroxy-5-propyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound belonging to the pyrrolone family. Pyrrolones are five-membered lactam structures that exhibit a wide range of biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-4-hydroxy-5-propyl-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a suitable aldehyde with an amine, followed by cyclization and subsequent functional group modifications . The reaction conditions often require acidic or basic catalysts, controlled temperatures, and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods are designed to be scalable, cost-effective, and environmentally friendly. Techniques such as continuous flow synthesis and the use of green solvents are often employed to enhance efficiency and reduce waste .
化学反应分析
Types of Reactions
3-Acetyl-4-hydroxy-5-propyl-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
3-Acetyl-4-hydroxy-5-propyl-1,5-dihydro-2H-pyrrol-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in antimicrobial and anticancer research.
Medicine: Its potential therapeutic properties are being explored for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in organic synthesis
作用机制
The mechanism by which 3-Acetyl-4-hydroxy-5-propyl-1,5-dihydro-2H-pyrrol-2-one exerts its effects involves interaction with specific molecular targets and pathways. It may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its biological activity .
相似化合物的比较
Similar Compounds
3-Acetyl-4-hydroxy-5-isopropyl-1,5-dihydro-2H-pyrrol-2-one: This compound has a similar structure but with an isopropyl group instead of a propyl group.
3-Acetyl-5-isobutyltetramsaeure: Another structurally related compound with different substituents.
Uniqueness
3-Acetyl-4-hydroxy-5-propyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .
属性
CAS 编号 |
90829-97-3 |
|---|---|
分子式 |
C9H13NO3 |
分子量 |
183.20 g/mol |
IUPAC 名称 |
4-acetyl-3-hydroxy-2-propyl-1,2-dihydropyrrol-5-one |
InChI |
InChI=1S/C9H13NO3/c1-3-4-6-8(12)7(5(2)11)9(13)10-6/h6,12H,3-4H2,1-2H3,(H,10,13) |
InChI 键 |
RHDLWUXXJGUJPN-UHFFFAOYSA-N |
规范 SMILES |
CCCC1C(=C(C(=O)N1)C(=O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


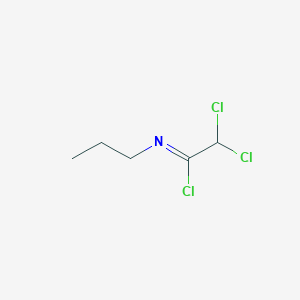
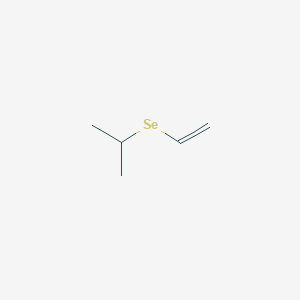

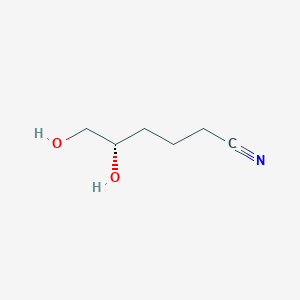

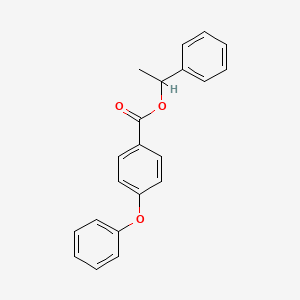
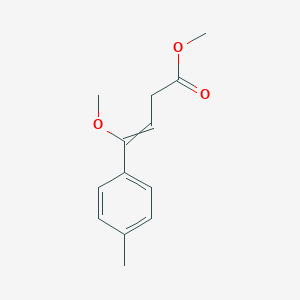
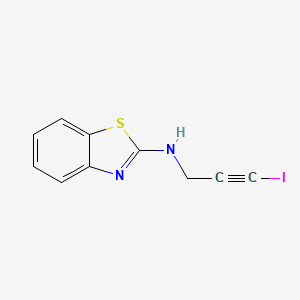
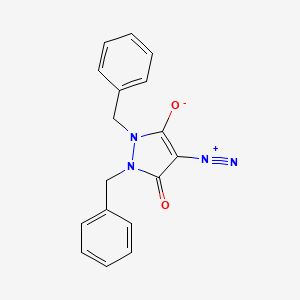
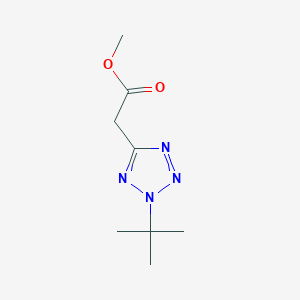
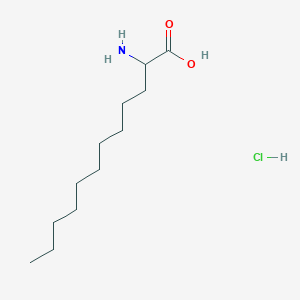
![6-[2-(Diethylamino)ethoxy]-6-oxohexanoate](/img/structure/B14353905.png)
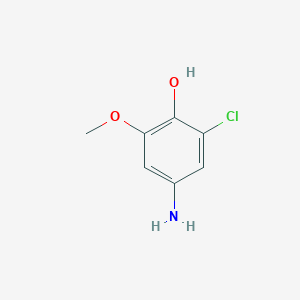
![1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate](/img/structure/B14353911.png)
